Tris(acetylacetonato)chromium

Overview

Description

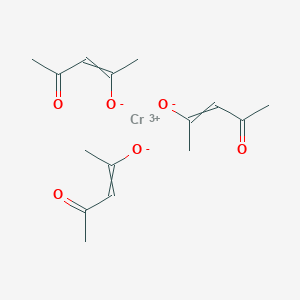

Tris(acetylacetonato)chromium(III) (Cr(acac)₃) is a coordinatively saturated octahedral complex where chromium(III) is chelated by three acetylacetonate (acac) ligands. The acac ligands, derived from acetylacetone (2,4-pentanedione), provide stability through resonance-assisted keto-enol tautomerism, forming six-membered chelate rings .

Synthesis: Cr(acac)₃ is synthesized by reacting chromium(III) chloride hexahydrate with acetylacetone in the presence of urea as a base. The reaction proceeds via ligand substitution, yielding deep purple crystals with a typical yield of 60–80% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(acetylacetonato)chromium is typically synthesized through the reaction of chromium(III) oxide with acetylacetone. The reaction proceeds as follows: [ \text{Cr}_2\text{O}_3 + 6 \text{Hacac} \rightarrow 2 \text{Cr(acac)}_3 + 3 \text{H}_2\text{O} ] where Hacac represents acetylacetone .

Industrial Production Methods: In an industrial setting, the synthesis involves dissolving chromium(III) chloride hexahydrate in water, followed by the addition of urea and acetylacetone. The mixture is then heated in a boiling water bath to facilitate the reaction. The product is isolated by cooling, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions: Tris(acetylacetonato)chromium undergoes various chemical reactions, including:

Substitution Reactions: It reacts with electrophiles at the 3-positions of the chelate rings, forming bromo-, nitro-, and formyl-substituted derivatives.

Thermal Decomposition: The compound decomposes upon heating, forming free radicals that can initiate polymerization reactions.

Common Reagents and Conditions:

Electrophiles: Used in substitution reactions to modify the chelate rings.

Heat: Applied during thermal decomposition to generate radicals.

Major Products:

Substituted Derivatives: Bromo-, nitro-, and formyl-substituted this compound.

Radicals: Formed during thermal decomposition, useful in polymerization.

Scientific Research Applications

Catalysis

Tris(acetylacetonato)chromium serves as a versatile catalyst in various organic reactions:

- Oxidation and Reduction Reactions : It catalyzes the oxidation of alkenes to epoxides and the reduction of nitro compounds to amines.

- Polymerization : The compound is utilized in the polymerization of styrene and other monomers, enhancing reaction efficiency .

- Organic Synthesis : It acts as a reagent in Diels-Alder reactions, Michael additions, and aldol condensations .

Nuclear Magnetic Resonance Spectroscopy

Due to its paramagnetic nature, this compound is employed as a relaxation agent in NMR spectroscopy. It enhances the sensitivity of measurements for nuclei with low natural abundance, making it valuable for biochemical research.

Material Science

This compound is used as a precursor for synthesizing various materials:

- Metal Oxides and Nanoparticles : It facilitates the preparation of chromium oxide nanoparticles, which find applications in catalysis and energy storage.

- Doping for Optoelectronics : The compound is used in creating transparent conductive coatings and chromium-doped zinc oxide for solar cells and light-emitting diodes .

Biological Applications

Research indicates potential uses in drug delivery systems and as a contrast agent in imaging techniques. Its interactions with biological macromolecules can influence enzyme activity and cellular processes, particularly through inhibition of histone deacetylases, which are important for gene regulation .

Case Study 1: Extraction of Lanthanoids

A study demonstrated that the addition of this compound significantly improved the extraction efficiency of lanthanoid ions using 2-thenoyltrifluoroacetone as a ligand. This was evidenced by the formation of stable complexes between the chromium compound and lanthanoid ions .

Case Study 2: Toxicological Aspects

While trivalent chromium compounds like this compound are less toxic than hexavalent forms, studies show that elevated concentrations can still pose health risks, including irritation of mucous membranes. Long-term exposure effects warrant careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of tris(acetylacetonato)chromium involves its ability to interact with various molecular targets through its coordination sites. The compound’s paramagnetic nature allows it to influence the relaxation times of nuclei in NMR spectroscopy, enhancing signal detection. Additionally, its ability to form radicals upon thermal decomposition makes it effective in initiating polymerization reactions .

Comparison with Similar Compounds

Physical Properties :

- Molecular formula: C₁₅H₂₁CrO₆

- Molecular weight: 349.32 g/mol

- Melting point: 212°C

- Density: 1.35 g/cm³

Comparison with Similar Chromium(III) Complexes

Ligand-Based Comparisons

Chromium(III) Chloride (CrCl₃)

- Structure : Simple ionic lattice lacking organic ligands.

- Solubility: Highly soluble in water but insoluble in organic solvents, contrasting with Cr(acac)₃'s solubility in non-polar solvents like benzene .

- Applications : Primarily used in electroplating and as a catalyst in organic synthesis. Lacks the stability for biomedical applications .

Chromium(III) Hexafluoroacetylacetonate (Cr(hfac)₃)

- Ligand Effect : Fluorination of acac ligands enhances volatility and thermal stability.

- Boiling Point : ~340°C (vs. Cr(acac)₃’s sublimation at 212°C) .

- Applications : Preferred in chemical vapor deposition (CVD) for chromium films due to its low decomposition temperature .

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III)

- Steric Effects : Bulky ligands increase solubility in organic solvents but reduce reactivity in ligand-exchange reactions compared to Cr(acac)₃ .

Chromium(III) Oxalate (K₃[Cr(ox)₃])

- Coordination Geometry : Oxalate ligands form a tris-oxalato complex with different redox properties.

- Applications : Used in analytical chemistry for gravimetric chromium analysis, unlike Cr(acac)₃’s spectroscopic uses .

Thermodynamic and Spectral Properties

Enthalpy of Fusion

- Cr(acac)₃: ΔH fusion = 72.3 kJ/mol .

- Fe(acac)₃: ΔH fusion = 68.1 kJ/mol .

- Trend : Lower enthalpy for Fe(acac)₃ suggests weaker crystal lattice forces, attributed to differences in metal-ligand bonding .

Molar Refraction

- Cr(acac)₃: 84.5 cm³/mol

- Co(acac)₃: 82.1 cm³/mol

- Implication : Higher polarizability of Cr(acac)₃ correlates with its stronger ligand field stabilization .

Vibrational Spectra

- Cr(acac)₃ exhibits distinct IR bands at 1,580 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (C=C stretch), shifted from free acac (1,650 cm⁻¹) due to metal coordination . In contrast, Cr(hfac)₃ shows C-F stretches at 1,200–1,100 cm⁻¹ .

Solubility and Reactivity

| Compound | Water Solubility | Organic Solvent Solubility | Hydrophobicity |

|---|---|---|---|

| Cr(acac)₃ | Low | High (benzene, THF) | High |

| CrCl₃ | High | Low | Low |

| Cr(hfac)₃ | Insoluble | High (CH₂Cl₂, ether) | Very High |

- Hydrophobicity : Cr(acac)₃’s outer-sphere hydration is weaker than CrCl₃’s, as shown by entropy of solution deviations in scaled particle theory calculations .

Biological Activity

Tris(acetylacetonato)chromium, commonly referred to as Cr(acac)₃, is a coordination compound with the formula Cr(C₅H₇O₂)₃. This compound has garnered attention in various fields, particularly due to its biological activity and potential applications in medicinal chemistry, catalysis, and material science. This article delves into the biological interactions, mechanisms of action, and relevant research findings associated with Cr(acac)₃.

Chemical Structure and Properties

Cr(acac)₃ features a chromium ion in the +3 oxidation state coordinated to three bidentate acetylacetonate ligands. The octahedral geometry of this complex is characterized by stable chelate rings formed through the coordination of oxygen atoms from the acetylacetonate ligands to the chromium ion. The bond lengths between chromium and oxygen are approximately 1.93 Å, contributing to its stability and unique properties.

Cr(acac)₃ exhibits several biological activities that can be attributed to its ability to interact with various biomolecules:

- Metal Ion Chelation : The compound acts as a chelating agent, forming stable complexes with metal ions, which can influence their bioavailability and reactivity within biological systems .

- Catalytic Properties : Cr(acac)₃ has been shown to enhance catalytic reactions in biological systems, such as promoting the extraction of lanthanoids when combined with other ligands . Its ability to form adducts with other compounds increases the efficiency of these reactions.

Case Studies and Research Findings

- Extraction of Lanthanoids : A study demonstrated that the addition of Cr(acac)₃ significantly enhanced the extraction efficiency of lanthanoid(III) ions using 2-thenoyltrifluoroacetone (Htta). The formation of a 1:1 adduct between Cr(acac)₃ and lanthanoid ions was observed, indicating its role as a complex ligand .

- Toxicological Aspects : Research indicates that while trivalent chromium (Cr(III)) forms like Cr(acac)₃ are significantly less toxic than hexavalent chromium (Cr(VI)), they still pose health risks at elevated concentrations. Prolonged exposure can lead to irritation of mucous membranes and potential systemic effects .

- NMR Applications : Cr(acac)₃ is utilized as a relaxation agent in NMR spectroscopy, enhancing the sensitivity of measurements for nuclei with low natural abundance. This application underscores its importance in biochemical research where detailed molecular characterizations are required.

Comparative Analysis

The following table summarizes various chromium coordination compounds and their key features:

| Compound Name | Formula | Key Features |

|---|---|---|

| This compound | Cr(C₅H₇O₂)₃ | Strong chelating agent; enhances extraction |

| Tris(benzoylacetonato)chromium | Cr(C₉H₇O₂)₃ | Different ligand leading to varied reactivity |

| Tris(dipivaloylmethanato)chromium | Cr(C₁₂H₂₄O₄)₃ | Exhibits different solubility and stability |

| Tris(cyclopentadienyl)chromium | Cr(C₅H₅)₃ | Unique electronic properties due to aromaticity |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of Tris(acetylacetonato)chromium(III)?

Infrared (IR) and Raman spectroscopy are primary methods for structural validation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) should be used to simulate vibrational modes, with experimental peaks scaled by 0.961 to match computed spectra. Symmetry analysis (e.g., D₃ symmetry) aids in assigning Cr-O and ligand-based vibrations .

Q. How can researchers determine the thermal stability and decomposition pathways of this compound(III)?

Differential Scanning Calorimetry (DSC) provides fusion enthalpy (ΔH_fusion ≈ 341–347 J/g) and sublimation enthalpy (ΔH_sublimation ≈ 72.3 kJ/mol). Thermogravimetric Analysis (TGA) identifies decomposition steps (e.g., ligand loss at >250°C). Cross-reference data with X-ray diffraction to assess crystal lattice energy contributions .

Q. What solvents are optimal for recrystallizing this compound(III) to achieve high purity?

Limited aqueous solubility (11 g/L at 20°C) necessitates polar aprotic solvents like acetone or dichloromethane. Solvent screening should prioritize low coordination competition to avoid ligand substitution. Monitor purity via melting point (212°C) and elemental analysis .

Advanced Research Questions

Q. How can discrepancies in reported metal-oxygen bond dissociation energies for this compound(III) be resolved?

Conflicting values (e.g., Cr–O bond energy ranges) arise from differing experimental methods. Calorimetry (ΔH_f ≈ -1,825 kJ/mol) and computational studies (DFT) should be combined. Correct for crystal lattice energy using X-ray-derived lattice parameters. Compare results with isostructural analogs (e.g., Fe(acac)₃) to isolate electronic effects .

Q. What methodological considerations are critical when employing this compound(III) as a paramagnetic relaxation agent in NMR spectroscopy?

Optimize concentration (1–10 mM) to balance T₁ relaxation enhancement and line broadening. Validate with diamagnetic controls (e.g., Al(acac)₃). Use variable-temperature NMR to assess Curie-spin relaxation contributions. Avoid solvents with strong coordinating ability (e.g., DMSO) to prevent ligand displacement .

Q. How can DFT-derived vibrational spectra improve the interpretation of experimental IR/Raman data for this compound(III)?

Geometry optimization at the B3LYP/6-31G* level predicts bond lengths (Cr–O ≈ 1.93 Å) and angles. Frequency calculations identify symmetric (ν_sym) and asymmetric (ν_asym) stretching modes. Compare computed spectra with experimental data (e.g., ν(C=O) at 1,575 cm⁻¹) to resolve overlapping peaks .

Q. What strategies enhance the catalytic efficiency of this compound(III) in cross-coupling reactions?

Pre-activate the complex via ligand exchange with Zn powder or Grignard reagents. Use in situ UV-Vis spectroscopy (λ_max ≈ 450 nm) to monitor Cr(III) → Cr(II) reduction. Optimize reaction conditions (e.g., 60–80°C in THF) and co-catalysts (e.g., N-heterocyclic carbenes) to suppress side reactions .

Q. How do molar refraction values and Abraham descriptors inform the solvent compatibility of this compound(III)?

Calculate molar refraction (R_m ≈ 87.3 cm³/mol) using the Lorentz-Lorenz equation. Abraham descriptors (dipolarity/polarizability S ≈ 1.2) predict solvation in low-polarity solvents (e.g., toluene). Correlate with Hansen solubility parameters to design reaction media for homogeneous catalysis .

Properties

CAS No. |

21679-31-2 |

|---|---|

Molecular Formula |

C15H24CrO6 |

Molecular Weight |

352.34 g/mol |

IUPAC Name |

chromium;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

InChI Key |

MJSNUBOCVAKFIJ-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cr] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cr] |

Key on ui other cas no. |

21679-31-2 |

physical_description |

Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] |

Pictograms |

Irritant |

Synonyms |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.